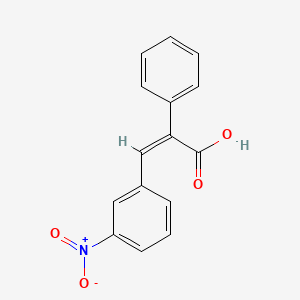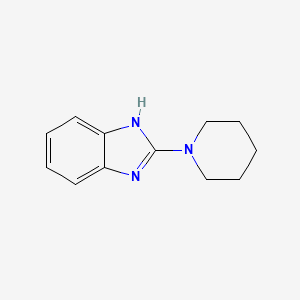
2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol is an organic compound known for its unique chemical structure and properties. This compound features a hydroxyl group attached to a phenol ring, with a methylcarbonimidoyl group at the ortho position relative to the hydroxyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol typically involves the reaction of 5-methylphenol with a suitable carbonimidoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonimidoyl group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated phenols.
Applications De Recherche Scientifique
2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbonimidoyl group can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(N-Hydroxy-C-methylcarbonimidoyl)phenol
- 4-(N-Hydroxy-C-methylcarbonimidoyl)phenylboronic acid
- 2-[5-(N-Hydroxy-C-methylcarbonimidoyl)thiophen-2-yl]acetonitrile
Uniqueness
2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol is unique due to the presence of both a hydroxyl group and a carbonimidoyl group on the phenol ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research.
Propriétés
Numéro CAS |
36380-97-9 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-5-methylphenol |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-8(7(2)10-12)9(11)5-6/h3-5,11-12H,1-2H3/b10-7- |
Clé InChI |
OKHFHYLUACAYPT-YFHOEESVSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=NO)C)O |
SMILES isomérique |
CC1=CC(=C(C=C1)/C(=N\O)/C)O |
SMILES canonique |
CC1=CC(=C(C=C1)C(=NO)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B1605643.png)
![N-[(1R)-1-phenylethyl]benzamide](/img/structure/B1605645.png)






![N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide](/img/structure/B1605657.png)
![N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1605660.png)

